2-(((Benzyloxy)carbonyl)amino)propanoic acid
Overview
Description
2-(((Benzyloxy)carbonyl)amino)propanoic acid is an organic compound belonging to the class of alanine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of alanine with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium hydroxide (NaOH) at low temperatures. The reaction mixture is then stirred at room temperature, followed by acidification and extraction to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of free amino acids.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a prodrug for amino acid delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group serves as a protective group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. Upon removal of the protective group, the free amino acid can interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Carbobenzoxy-D-alanine
- (S)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid
- ®-2-(((Benzyloxy)carbonyl)amino)-3-(pyrazin-2-yl)propanoic acid
Uniqueness
2-(((Benzyloxy)carbonyl)amino)propanoic acid is unique due to its specific structural configuration and the presence of the benzyloxycarbonyl protective group. This makes it particularly useful in peptide synthesis and as a precursor for various biochemical studies. Its versatility in undergoing different chemical reactions and its applications in multiple scientific fields highlight its significance compared to similar compounds .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGLVWXHJRKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302668 | |
Record name | N-(Benzyloxycarbonyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7 | |
Record name | N-(Benzyloxycarbonyl)-DL-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4132-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-DL-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26607-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC156978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Carbobenzoxyalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4132-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Benzyloxycarbonyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: The research mentions resolving Z-DL-Ala-OH to obtain a highly pure enantiomer. Why is enantiomeric purity important in this context?
A: Z-DL-Ala-OH represents a racemic mixture of both L- and D-alanine enantiomers. The study demonstrates the ability of papain, a cysteine protease, to selectively catalyze the formation of a peptide bond with the L-enantiomer of alanine. This selectivity allows for the resolution of the racemic mixture. [] Obtaining enantiomerically pure compounds is crucial in peptide synthesis, as different enantiomers can exhibit drastically different biological activities. For example, only the L-enantiomers of amino acids are naturally incorporated into proteins. Using a racemic mixture could lead to undesired side products or alter the intended biological activity of the synthesized peptide.
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